molecular formula C16H20N6OS2 B11177210 [4-Amino-6-(3-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate

[4-Amino-6-(3-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate

Cat. No.: B11177210
M. Wt: 376.5 g/mol
InChI Key: QRMIVGIWNJAQPH-UHFFFAOYSA-N
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Description

[4-Amino-6-(3-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, an amino group, a toluidino group, and a morpholinecarbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Amino-6-(3-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate typically involves multiple steps. One common approach is the reaction of 4-amino-6-chloro-1,3,5-triazine with 3-toluidine to form the intermediate 4-amino-6-(3-toluidino)-1,3,5-triazine. This intermediate is then reacted with morpholinecarbodithioic acid chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and toluidino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the triazine ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the triazine ring. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent. Research is ongoing to explore its efficacy in inhibiting cancer cell growth and proliferation.

Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [4-Amino-6-(3-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The triazine ring and morpholinecarbodithioate moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

  • [4-Amino-6-(2-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate
  • [4-Amino-6-(4-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate
  • [4-Amino-6-(3-anilino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate

Comparison: Compared to its similar compounds, [4-Amino-6-(3-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate exhibits unique properties due to the position of the toluidino group. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of the morpholinecarbodithioate moiety also adds to its distinctiveness, providing additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C16H20N6OS2

Molecular Weight

376.5 g/mol

IUPAC Name

[4-amino-6-(3-methylanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate

InChI

InChI=1S/C16H20N6OS2/c1-11-3-2-4-12(9-11)18-15-20-13(19-14(17)21-15)10-25-16(24)22-5-7-23-8-6-22/h2-4,9H,5-8,10H2,1H3,(H3,17,18,19,20,21)

InChI Key

QRMIVGIWNJAQPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3

Origin of Product

United States

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